4-Amino-3-(tert-butoxy)phenol
Description
4-Amino-3-(tert-butoxy)phenol is a substituted phenol derivative characterized by an amino group at the para position and a bulky tert-butoxy group at the meta position relative to the hydroxyl group.
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
4-amino-3-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C10H15NO2/c1-10(2,3)13-9-6-7(12)4-5-8(9)11/h4-6,12H,11H2,1-3H3 |
InChI Key |
RWFXEJDSGKKBMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=CC(=C1)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(tert-butoxy)phenol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction of 4-nitrophenol with tert-butyl alcohol in the presence of a strong base, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of a solvent such as ethanol or methanol and a reducing agent like hydrogen gas or a metal catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs optimized reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(tert-butoxy)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction of the amino group may produce primary amines .
Scientific Research Applications
4-Amino-3-(tert-butoxy)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-3-(tert-butoxy)phenol involves its interaction with specific molecular targets and pathways. The amino and phenol groups can form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between 4-Amino-3-(tert-butoxy)phenol and its analogs:
Key Observations:
Steric and Electronic Effects: The tert-butoxy group in this compound provides steric shielding, which may stabilize reactive intermediates or modulate binding in biological systems. In contrast, the methoxynaphthyl group in 10a introduces extended π-conjugation, enhancing chiral recognition in HPLC separations . The tert-butyl ester in 5m increases hydrophobicity but also introduces a labile ester bond, making it susceptible to hydrolysis compared to the stable ether linkage in the parent compound .
Biological Activity: Eugenol-derived analogs like 3c demonstrate that tert-butoxy groups enhance lipophilicity, improving encapsulation efficiency in lipid nanoparticles (up to 95% for sustained release) . This suggests that this compound could similarly benefit drug delivery systems.
Protective Group Strategies :
- The tert-butyldimethylsilyl (TBS) group in the silyl ether analog offers orthogonal protection compared to tert-butoxy, with distinct deprotection conditions (e.g., fluoride vs. acid).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
